8-Bromo-6-fluoroquinoline-2-carboxylic acid
Overview
Description
8-Bromo-6-fluoroquinoline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H5BrFNO2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the carboxylic acid group, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: 8-Bromo-6-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various biological targets, making it a valuable compound in drug discovery and development .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
- 6-Bromo-8-fluoroquinoline
- 8-Bromoquinoline-2-carboxylic acid
- 6-Fluoroquinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 8-Bromo-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents on the quinoline ring. This dual substitution can enhance its biological activity and chemical reactivity, making it a more versatile compound for various applications .
Properties
IUPAC Name |
8-bromo-6-fluoroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPSUQMEIZXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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